1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-16(18-10-5-7-11(8-6-10)22(24)25)21-17-20-13(9-26-17)15-19-12-3-1-2-4-14(12)27-15/h1-9H,(H2,18,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMUSYEIKZHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzo[d]thiazole and Thiazole Rings:
Coupling with Nitrophenyl Urea:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Fluorescent Probes: Due to its unique structure, it can be used in the development of fluorescent probes for detecting specific ions or molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Fluorescent Probes: It functions by binding to specific ions or molecules, causing a change in its fluorescence properties.
Comparison with Similar Compounds
Table 1: Key Comparative Data for Urea/Thiourea Derivatives
*Estimated based on analogous syntheses .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of urea, including those based on the thiazole scaffold, exhibit potent anticancer properties. A study highlighted the development of urea-based antineoplastic kinase inhibitors, showcasing strong inhibition against various tumor cell lines, particularly in vitro assays against NCI 60 tumor-cell lines . The compound's structural features allow it to interact effectively with biological targets involved in cancer progression.
Antimicrobial Properties
The thiazole moiety is recognized for its antimicrobial activity. Compounds similar to 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, synthesized thiazole derivatives demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin and streptomycin . The presence of electron-withdrawing groups such as nitro groups has been linked to enhanced activity.
Anticonvulsant Effects
Thiazole derivatives have also been evaluated for anticonvulsant properties. A series of compounds were synthesized and tested for their efficacy in preventing seizures, with some exhibiting high protection indices . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly influence anticonvulsant activity.
Case Study 1: Anticancer Activity Evaluation
A comprehensive study focused on a series of urea-based derivatives derived from the benzo[d]thiazole scaffold was conducted. These compounds were tested for their cytotoxic effects on various cancer cell lines, revealing that modifications in the side chains significantly impacted their potency. The most active compounds were further analyzed for their mechanisms of action, indicating potential pathways for future drug development .
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study of synthesized thiazole derivatives, several compounds were subjected to antimicrobial testing using the microdilution method. Results indicated that certain derivatives exhibited remarkable growth suppression against a range of bacterial strains, outperforming conventional antibiotics . The study provided insights into the structural requirements necessary for optimal antimicrobial activity.
Summary Table of Applications
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare 1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling 4-(benzo[d]thiazol-2-yl)thiazol-2-amine with 4-nitrophenyl isocyanate under reflux in anhydrous DMF for 4–6 hours . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reflux conditions (~100–120°C) improve coupling efficiency.
- Purification : Recrystallization from ethanol or column chromatography yields >75% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine synthesis | 4-(Benzo[d]thiazol-2-yl)thiazol-2-amine | 65–70 | |
| Urea formation | 4-Nitrophenyl isocyanate, DMF, reflux | 78–82 |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and urea NH signals (δ 9.5–10.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.08) .
- IR : Validate urea C=O stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence the compound’s bioactivity compared to analogs with other aryl groups?
- Methodology :
- Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances binding to enzymes like DNA gyrase (IC₅₀: 12.5 μM vs. 25.1 μM for non-nitro analogs) by increasing electrophilicity .
- Comparative Assays : Test against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) to quantify potency differences .
- Data Table :
| Compound | Substituent | Anticancer GI₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Target | 4-Nitrophenyl | 12.5 | 8.3 |
| Analog A | 4-Methoxyphenyl | 25.1 | 32.0 |
| Analog B | 4-Chlorophenyl | 18.7 | 16.4 |
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-Response Validation : Reproduce assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
- Target Profiling : Use SPR or ITC to measure binding affinities for suspected targets (e.g., kinase enzymes) .
- Meta-Analysis : Compare datasets from peer-reviewed studies, excluding non-validated sources (e.g., commercial platforms like BenchChem) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding modes with receptors (e.g., EGFR kinase; predicted ΔG: -9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Corrogate electronic parameters (e.g., Hammett σ⁺) with bioactivity .
Mechanistic and Stability Studies
Q. What is the proposed mechanism of action for this compound’s antimicrobial activity?
- Methodology :
- Enzyme Inhibition Assays : Measure inhibition of bacterial dihydroorotase (IC₅₀: 5.8 μM) via UV-Vis kinetics .
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
